molecular formula C5H6N2 B14040373 3-Aminopyridine-D6

3-Aminopyridine-D6

Cat. No.: B14040373
M. Wt: 100.15 g/mol
InChI Key: CUYKNJBYIJFRCU-UDDMDDBKSA-N
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Description

3-Aminopyridine-D6 is a chemically defined, deuterated stable isotope of 3-Aminopyridine, where all six hydrogen atoms have been replaced by the deuterium isotope (C5D6N2) . This compound has a molecular weight of 100.152 g/mol and is characterized by key physical properties including a boiling point of 251.0 °C and a flash point of 126.0 °C . Its primary research value lies in its application as an internal standard in analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium substitution minimizes spectral interference, allowing for precise quantification and metabolic tracking of the non-deuterated 3-aminopyridine in complex biological matrices . The parent compound, 3-aminopyridine (CAS 462-08-8), is a well-studied aminopyridine derivative with a melting point of 60-63 °C . It is prepared through Hofmann rearrangement from nicotinamide using sodium hypobromite . Studies on self-association of aminopyridines using NMR and computational methods highlight the importance of these compounds in investigating molecular interactions . This compound enables researchers to perform these sophisticated analyses with greater accuracy and reliability. This chemical is provided as a high-purity material strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2

Molecular Weight

100.15 g/mol

IUPAC Name

N,N,2,4,5,6-hexadeuteriopyridin-3-amine

InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2

InChI Key

CUYKNJBYIJFRCU-UDDMDDBKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H]

Canonical SMILES

C1=CC(=CN=C1)N

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation Methodologies for 3 Aminopyridine D6

Targeted Deuteration Approaches for the Pyridine (B92270) Ring System

The selective introduction of deuterium (B1214612) onto a pyridine ring is a key challenge in the synthesis of labeled compounds like 3-Aminopyridine-D6. Methodologies often involve either building the deuterated ring from smaller, already deuterated fragments or performing a direct hydrogen-deuterium (H/D) exchange on the pre-formed pyridine structure.

One effective strategy for synthesizing deuterated pyridine derivatives involves the use of deuterated starting materials. For instance, the synthesis of deuterated pyridines can be accomplished starting from commercially available pyridine-d5. beilstein-journals.org This approach ensures that the deuterium labels are incorporated into the core structure from the outset.

Another method involves the reduction of a suitable precursor with a deuterated reagent. For example, deuterated piperidines can be prepared by the catalytic reduction of pyridines using deuterium gas (D2) or other deuteride (B1239839) sources. nih.gov Similarly, the synthesis of 5-amino-2-methoxy-d3-pyridine has been achieved by reacting 2-chloro-5-nitropyridine (B43025) with deuterated methanol (B129727) (CD3OD) and subsequently reducing the nitro group. nih.gov

The synthesis of 3-aminopyridine (B143674) itself can be achieved through several routes, such as the Hofmann degradation of nicotinamide. google.comorgsyn.org To produce this compound, this process could potentially be adapted by using deuterated reagents or solvents at appropriate stages.

Post-synthetic H/D exchange offers a direct route to introduce deuterium into the pyridine ring. These exchanges can be performed under various conditions, often at elevated temperatures or with the aid of a catalyst.

Studies have shown that pyridines can undergo H/D exchange in neutral D2O at high temperatures (200-300°C). cdnsciencepub.com This method can lead to selective deuteration, and the degree of exchange can be monitored by techniques like mass spectrometry and NMR spectroscopy. cdnsciencepub.com For instance, the H/D exchange of 3-bromopyridine (B30812) in a mixture of D2O and DMSO-d6, catalyzed by potassium carbonate and 18-crown-6, results in selective deuteration at the 4-position. researchgate.netosti.gov The bromine atom can then be removed or used for further functionalization. osti.gov

The acidity of the C-H bonds on the pyridine ring plays a crucial role in the ease of H/D exchange. Electron-withdrawing groups can increase the acidity of ring protons, facilitating exchange. Conversely, electron-donating groups may hinder the exchange. beilstein-journals.org For example, the N-aminopyridinium cation undergoes rapid H/D exchange at the α-position in a basic D2O solution. beilstein-journals.org

The following table summarizes different conditions for H/D exchange on pyridine derivatives:

SubstrateReagents/ConditionsPosition of DeuterationReference
Substituted PyridinesNeutral D2O, 200-300°CSelective exchange on pyridine ring cdnsciencepub.com
1-Aminopyridinium cationsBasic D2Oα-position of the pyridine ring beilstein-journals.org
3-BromopyridineK2CO3/18-crown-6, D2O/DMSO-d64-position researchgate.netosti.gov
4-AminopyridinePd/C, D2O, 160–180 °CRing positions acs.org

Advanced Spectroscopic Characterization and Research Applications of 3 Aminopyridine D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining molecular structure in solution. The introduction of deuterium (B1214612) into 3-aminopyridine (B143674) profoundly influences its NMR characteristics, providing unique avenues for analysis.

Deuterium NMR (²H NMR) for Positional Isomerism and Solvent Interaction Studies

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low, a ²H NMR spectrum of a deuterated compound like 3-Aminopyridine-D6 provides clean signals corresponding to the labeled positions against a quiet background. tcichemicals.com This technique is particularly effective for confirming the specific positions of deuterium incorporation, thereby distinguishing between different deuterated isomers.

Furthermore, ²H NMR is highly sensitive to the local molecular environment, making it an excellent tool for studying solute-solvent interactions. The spin-lattice relaxation time (T₁) of the deuterium nucleus is influenced by the molecular motion and interactions with surrounding molecules. nih.gov By measuring the ²H T₁ relaxation times of this compound in various non-deuterated solvents, researchers can probe noncovalent interactions such as hydrogen bonding. nih.govresearchgate.net For instance, a study on deuterated pyridine-d₅ showed that its interaction with macromolecules in solution could be quantified by changes in its NMR relaxation parameters. nih.gov Similarly, analyzing the ²H NMR spectra of this compound can reveal details about its reorientational dynamics and the formation of weak complexes in solution. researchgate.net Such experiments must be conducted in protic (non-deuterated) solvents and acquired in an unlocked mode, as the high concentration of deuterium in the sample would otherwise interfere with the instrument's lock system. dal.ca

Proton (¹H) and Carbon (¹³C) NMR in Deuterated Solvents for Self-Association and Tautomerism Investigations

While this compound has most of its hydrogen atoms replaced by deuterium, the amino (-NH₂) protons remain, providing a spectroscopic handle for ¹H NMR studies. The chemical shifts of these NH₂ protons are particularly sensitive to their environment and can be used to investigate phenomena like self-association. A study on 3-aminopyridine in deuterated chloroform (B151607) (CDCl₃) used the concentration dependence of the NH proton chemical shifts to determine the equilibrium constant for dimer formation. researchgate.net This research demonstrated that 3-aminopyridine self-associates through hydrogen bonding, and the extent of this association can be quantified by ¹H NMR titration. researchgate.net

Tautomerism, the interconversion between two structural isomers, is another phenomenon readily studied by NMR. Aminopyridines can potentially exist in equilibrium between the amino form and the imino form. clockss.orgpsu.edu ¹³C NMR spectroscopy is instrumental in these investigations, as the chemical shifts of the ring carbons are distinct for each tautomer. researchgate.net By comparing the ¹³C NMR spectrum of this compound with those of model compounds locked in one tautomeric form, the predominant species in solution can be identified. researchgate.net The use of different deuterated solvents can also shift the tautomeric equilibrium, which is reflected in the observed chemical shifts. researchgate.net

Below is a table of typical NMR chemical shifts for the parent compound, 3-aminopyridine, in common deuterated solvents.

Atom Position¹H Chemical Shift (ppm) in CDCl₃ chemicalbook.com¹H Chemical Shift (ppm) in DMSO-d₆ chemicalbook.com¹³C Chemical Shift (ppm) in DMSO-d₆ chemicalbook.com
H28.088.23140.5
H46.977.26123.6
H57.037.40118.2
H68.008.53144.1
-NH₂3.895.80-
C2--140.5
C3--147.2
C4--123.6
C5--118.2
C6--144.1

Multi-dimensional NMR Techniques for Complex Deuterated Systems

For complex molecular systems, one-dimensional NMR spectra can suffer from signal overlap. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve this issue by spreading signals across two dimensions. bitesizebio.comlibretexts.org In deuterated compounds, these techniques become even more critical. Deuteration simplifies ¹H NMR spectra by removing most proton signals and their associated couplings, but it makes full assignment challenging. utoronto.ca

Multi-dimensional techniques help establish connectivity. For a partially deuterated molecule, a ¹H-¹H COSY experiment can establish correlations between the remaining neighboring protons. researchgate.net More powerfully, heteronuclear experiments like ¹H-¹³C HSQC and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate the remaining protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). mpg.demdpi.com This allows for the unambiguous assignment of the ¹³C spectrum of this compound, linking it to the known positions of the residual protons. These methods provide a detailed and robust structural characterization, which is fundamental for understanding the molecule's chemical behavior. utoronto.ca

Mass Spectrometry (MS) in Isotopic Tracing and Fragmentation Pathway Analysis

Mass spectrometry measures the mass-to-charge ratio of ions, providing information about molecular weight and structure. Isotopic labeling with deuterium is a classic technique used to unravel the complex fragmentation pathways that molecules undergo within a mass spectrometer. acs.org

Elucidation of Molecular Fragmentation Mechanisms via Deuterium Labeling

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. Determining the structure of these fragments is key to identifying the original molecule. Deuterium labeling is invaluable for this purpose. scielo.br By comparing the mass spectrum of 3-aminopyridine with that of this compound, the origin of each fragment can be traced. nih.gov

If a fragment ion from this compound has a mass that is shifted by six mass units compared to the corresponding fragment from unlabeled 3-aminopyridine, it indicates that all six deuterium atoms (from the pyridine (B92270) ring and amino group, depending on the specific D6 isotopologue) are retained in that fragment. If the mass shift is less than six, it reveals how many deuterium atoms have been lost. This information allows for the precise mapping of bond cleavages and atomic rearrangements during fragmentation. nih.govresearchgate.net For example, studies on deuterated propoxypyridines have used this method to distinguish between different mechanistic pathways for the loss of a neutral molecule. nih.gov

The table below shows the expected masses of major fragments for unlabeled 3-aminopyridine and a hypothetical this compound (where all ring and amino protons are replaced).

Fragmentation EventUnlabeled Fragment (m/z) nih.govnist.govExpected D6-Labeled Fragment (m/z)Deuterium Atoms Retained
Molecular Ion [M]⁺941006
Loss of HCN6772 or 734 or 5
Loss of H₂CN₂52564
Formation of C₄H₄⁺52564

Note: The exact m/z of the D6-labeled fragments depends on which atoms are lost and whether any H/D scrambling occurs prior to fragmentation.

High-Resolution Mass Spectrometry for Precise Isotopic Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass. mdpi.com For isotopically labeled compounds, HRMS is essential for confirming the success and extent of deuterium incorporation.

While nominal mass spectrometry might not distinguish between a molecule with six deuterium atoms and one with, for example, six ¹³C atoms, HRMS can easily resolve these. The exact mass of deuterium (2.014102 u) is slightly different from twice the mass of hydrogen (1.007825 u). HRMS can detect this minute mass difference, allowing for the precise determination of the number of deuterium atoms in the molecular ion and its fragments. nih.gov This capability has been used to resolve the isotopic fine structure of large biomolecules, enabling the direct counting of specific isotopes like ³⁴S. nih.gov For this compound, HRMS can verify the isotopic purity and provide unambiguous confirmation of the elemental composition of each ion observed in the spectrum.

The table below illustrates the difference in exact mass for various isotopologues of 3-aminopyridine.

Molecular FormulaIsotopic CompositionCalculated Exact Mass (Da)
C₅H₆N₂All ¹²C, ¹H, ¹⁴N94.05310
C₅H₅DN₂1 Deuterium95.05938
C₅D₆N₂6 Deuterium (Hypothetical)100.09051
¹³CC₄H₆N₂1 ¹³C95.05645

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Mechanistic Insights

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In the analysis of this compound, the primary molecular ion ([M+D]+) or the radical cation (M+•) is isolated and subjected to collision-induced dissociation (CID) to produce a series of daughter ions. While direct MS/MS studies on this compound are not extensively published, the fragmentation pathways can be reliably inferred by comparing with the well-documented spectra of its non-deuterated counterpart, 3-aminopyridine. nih.govnist.gov

For non-deuterated 3-aminopyridine (C₅H₆N₂, molecular weight 94.11 g/mol ), the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 95. nih.gov Its fragmentation is characterized by the sequential loss of small neutral molecules. A primary fragmentation route involves the elimination of hydrogen cyanide (HCN), a common loss from pyridine rings, leading to a daughter ion. Another significant fragmentation involves the loss of cyanamide (B42294) (H₂NCN) or its isomer.

In this compound (C₅D₆N₂, molecular weight approx. 100.15 g/mol ), where all six hydrogen atoms are replaced by deuterium, these fragmentation pathways are preserved, but the mass of the lost neutral fragments and the resulting daughter ions are shifted. The deuterated molecular ion [M+D]⁺ would have an m/z of approximately 101. The loss of deuterium cyanide (DCN) would result in a prominent daughter ion. The analysis of these mass shifts confirms the fragmentation mechanism and the location of the deuterium atoms.

Parent CompoundPrecursor Ion (m/z)Key Neutral LossMajor Daughter Ion (m/z)Inferred Mechanism
3-Aminopyridine95 ([M+H]⁺)HCN (27 u)68Ring fragmentation
This compound101 ([M+D]⁺)DCN (28 u)73Ring fragmentation
3-Aminopyridine94 (M⁺•)HCN (27 u)67Loss from radical cation
This compound100 (M⁺•)DCN (28 u)72Loss from radical cation

Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Spectral Shifts and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is highly sensitive to isotopic substitution. The replacement of hydrogen with heavier deuterium atoms leads to significant, predictable shifts in vibrational frequencies, providing a powerful tool for assigning spectral bands and studying molecular dynamics. edurev.inlibretexts.org

The vibrational spectrum of 3-aminopyridine has been thoroughly analyzed through both experimental and computational methods. nih.govresearchgate.net The fundamental vibrations include N-H stretching modes of the amino group, C-H stretching modes of the pyridine ring, and various ring deformation and breathing modes.

Upon deuteration to form this compound, the most dramatic changes are observed in the high-frequency region of the spectrum. The N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ range, are replaced by N-D stretching vibrations at significantly lower frequencies, approximately 2300-2600 cm⁻¹. researchgate.nettsijournals.com This shift is due to the increased reduced mass of the N-D bond compared to the N-H bond, with the frequency shift ratio (νN-H/νN-D) approaching the theoretical value of √2 (approx. 1.41). libretexts.org

Similarly, the aromatic C-H stretching vibrations, which occur around 3000-3100 cm⁻¹, are replaced by C-D stretching vibrations in the 2200-2300 cm⁻¹ region. Bending modes (scissoring, wagging, twisting) involving the amino group also exhibit substantial shifts to lower wavenumbers. edurev.in The vibrational modes of the pyridine ring itself are less affected, but subtle shifts can still be observed, confirming the coupling between ring and substituent vibrations. cdnsciencepub.com These clear spectral changes allow for unambiguous assignment of vibrational modes. researchgate.netirdg.org

Vibrational ModeTypical Frequency Range (3-Aminopyridine, cm⁻¹)Expected Frequency Range (this compound, cm⁻¹)Isotopic Effect
N-H Asymmetric & Symmetric Stretch3480 - 3250N/AReplaced by N-D modes
N-D Asymmetric & Symmetric StretchN/A2600 - 2300Large shift to lower frequency
Aromatic C-H Stretch3100 - 3000N/AReplaced by C-D modes
Aromatic C-D StretchN/A2300 - 2200Large shift to lower frequency
NH₂ Scissoring1650 - 1600~1200Significant shift
Pyridine Ring Breathing/Stretching1600 - 13001580 - 1280Minor shift

In the solid state and in concentrated solutions, 3-aminopyridine molecules interact via intermolecular hydrogen bonds, primarily involving the amino group as a donor and the pyridine ring nitrogen as an acceptor (N-H···N). mdpi.comresearchgate.net These interactions lead to the formation of dimers or extended chain-like structures, which significantly influence the physical properties and crystal packing of the compound. mdpi.com

The substitution of hydrogen with deuterium (N-H···N to N-D···N) has a subtle but measurable impact on the strength and geometry of these hydrogen bonds, an effect known as the geometric isotope effect. researchgate.net Deuterium bonds are generally considered slightly stronger and shorter than their hydrogen counterparts in some systems. This can lead to changes in the crystal lattice parameters and the dynamics of the hydrogen-bonding network. d-nb.info FT-IR spectroscopy is particularly effective for studying these interactions, as the formation of hydrogen bonds causes a characteristic broadening and red-shifting (a shift to lower frequency) of the N-H stretching band. In this compound, this same phenomenon is observed for the N-D stretching band, allowing for a comparative analysis of the hydrogen and deuterium bonding networks.

Analysis of Fundamental Molecular Vibrations and Conformational Changes

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Vis absorption, provides information about the electronic transitions within a molecule. For 3-aminopyridine, the UV-Vis spectrum is typically characterized by two main absorption bands in solution. ikm.org.mynih.gov These bands are attributed to π → π* transitions, associated with the conjugated π-electron system of the pyridine ring, and n → π* transitions, involving the non-bonding electrons on the nitrogen atoms. nih.govsmolecule.com

According to the Franck-Condon principle, the electronic transition itself is virtually instantaneous and is not directly affected by the mass of the nuclei. Therefore, isotopic substitution from hydrogen to deuterium in this compound is not expected to cause a significant shift in the wavelength of maximum absorption (λmax) for the main electronic bands. ajchem-a.com However, minor effects can be observed in the vibrational fine structure (vibronic bands) of the electronic spectrum. Because deuteration lowers the frequencies of the ground and excited state vibrational levels, the spacing and intensity of these vibronic bands can be altered. These subtle changes can provide detailed insights into the geometry and vibrational modes of the molecule in its electronically excited states.

Transition TypeTypical λmax for 3-Aminopyridine (nm)Expected Effect of Deuteration
π → π~224 - 240Negligible shift in λmax; potential change in vibronic fine structure.
n → π~275 - 300Negligible shift in λmax; potential change in vibronic fine structure. ikm.org.my

Theoretical and Computational Investigations of 3 Aminopyridine D6 Molecular Systems

Quantum Chemical Approaches (Density Functional Theory, Ab Initio, Semi-Empirical Methods)

Quantum chemical methods are fundamental to understanding the properties of 3-Aminopyridine-D6 at the molecular level. These approaches, including Density Functional Theory (DFT), ab initio methods, and semi-empirical calculations, provide a detailed picture of the molecule's electronic and geometric characteristics. researchgate.netku.ac.keresearchgate.net

Optimization of Electronic Structure and Molecular Geometry

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound and to describe the distribution of electrons within the molecule. researchgate.netresearchgate.net Density Functional Theory (DFT) is a widely used method for these calculations. researchgate.netscirp.org For instance, studies on related aminopyridine systems have utilized DFT with various basis sets, such as B3LYP/6-311++G(d,p), to achieve good agreement with experimental data for molecular geometries. researchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

Below is a representative table of calculated geometric parameters for 3-aminopyridine (B143674), which serves as a model for understanding the structure of its deuterated analog.

ParameterBond Length (Å)Bond Angle (°)
C-N (ring)1.33 - 1.34-
C-C1.38 - 1.40-
C-N (amino)~1.38-
N-H (amino)~1.01-
C-C-C-118 - 120
C-N-C-~117
H-N-H-~116
Note: These are typical values for 3-aminopyridine and may vary slightly depending on the computational method and basis set used.

Prediction of Vibrational Frequencies and Deuterium (B1214612) Isotope Effects

Vibrational spectroscopy, often studied computationally, reveals the various modes of vibration within a molecule. For this compound, the substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies, a phenomenon known as the deuterium isotope effect. icm.edu.plnih.gov Heavier deuterium atoms vibrate at lower frequencies compared to protium (B1232500) atoms.

Theoretical calculations, particularly using DFT, can predict these vibrational frequencies with a good degree of accuracy. nih.govresearchgate.net For example, in a study on a deuterated copper complex containing 4-aminopyridine, IR and Raman frequencies of the undeuterated compound around 3500 cm⁻¹ were observed to shift to a lower range of 2000–3000 cm⁻¹ in the deuterated version, attributed to the C-D bonds. acs.org Similar shifts are expected for this compound. The N-D stretching vibrations in deuterated aminopyridines would also appear at lower wavenumbers compared to the N-H stretches of the non-deuterated compound. irdg.org

The comparison of calculated and experimental vibrational spectra helps in the precise assignment of spectral bands and provides a deeper understanding of the molecule's force field and the nature of its chemical bonds. uva.nl The magnitude of the isotope effect can also offer insights into the strength of the bonds involving the substituted atoms. columbia.edu

Frontier Molecular Orbital (FMO) Theory and Global/Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Indices)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

Computational studies on 3-aminopyridine and its derivatives have calculated these FMO energies and related reactivity descriptors. scirp.org These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of a molecule's tendency to donate or accept electrons. acu.edu.innih.gov

For this compound, these calculations can reveal how deuteration affects the electronic properties and, consequently, the reactivity of the molecule. While the electronic effects of deuteration are generally subtle, they can influence the molecule's behavior in chemical reactions.

Below is a table of conceptual DFT-based global reactivity descriptors that are typically calculated.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2A measure of the ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = μ² / (2η) (where μ ≈ -χ)A measure of the electrophilic character of a molecule.

Molecular Dynamics Simulations for Dynamic Behavior of Deuterated Molecules

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations can provide insights into its dynamic behavior, such as conformational changes and interactions with its environment. nih.gov

Analysis of Non-Covalent Interactions and Self-Assembly Processes of Deuterated Aminopyridines

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the structure and properties of molecular assemblies. rsc.orgresearchgate.net In the case of this compound, the amino group and the pyridine (B92270) ring can participate in these interactions. Deuteration can subtly influence the strength and nature of these non-covalent bonds. nih.gov

Computational studies, including DFT and ab initio methods, are used to analyze these interactions in detail. mdpi.com For example, studies on the self-association of 3-aminopyridine have used computational methods to identify the most stable dimer structures. researchgate.net The substitution with deuterium can affect the vibrational properties of hydrogen bonds, which in turn can have a small but measurable impact on their strength. The analysis of these interactions is critical for understanding crystal packing and the formation of supramolecular structures. rug.nlchemrxiv.org

Computational Modeling of Reaction Pathways and Transition States Involving Deuterated Species

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways and identifying the transition states, researchers can understand how a reaction proceeds and what factors influence its rate and outcome. researchgate.net For reactions involving this compound, computational modeling can predict kinetic isotope effects, where the rate of reaction differs for the deuterated and non-deuterated species. researchgate.net

DFT calculations are often used to map out the potential energy surface of a reaction, locating the transition state structures and calculating their energies. acs.org This information is vital for understanding how the substitution of hydrogen with deuterium affects the activation energy of a reaction. For instance, in reactions where a C-H or N-H bond is broken in the rate-determining step, a significant primary kinetic isotope effect is expected upon deuteration. Computational studies on the deuteration of other N-heteroarenes have provided insights into the reaction mechanisms. d-nb.info

Analytical Methodological Advancements Utilizing 3 Aminopyridine D6 in Research Laboratories

Application as a Stable Isotope-Labeled Internal Standard in Quantitative Analytical Assays

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry. An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment. 3-Aminopyridine-D6 (D2NC5D4N) is a deuterated form of 3-Aminopyridine (B143674) (C5H6N2) chemspider.comcdnisotopes.com. The inclusion of six deuterium (B1214612) atoms results in a molecular weight of approximately 100.15 g/mol , compared to the 94.117 g/mol of the unlabeled compound chemspider.comcdnisotopes.com. This mass shift is fundamental to its function, allowing a mass spectrometer to distinguish between the analyte and the internal standard.

Internal standards are crucial for improving the accuracy of quantitation, especially in complex biological matrices. They help to normalize for variations that can occur during sample preparation, injection, chromatography, and detection cerilliant.com. By adding a known quantity of the SIL-IS to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard remains constant even if sample is lost during processing steps nih.gov. This technique corrects for matrix effects, where co-eluting compounds interfere with the ionization of the analyte, causing either suppression or enhancement of the signal chromatographyonline.com.

Table 1: Properties of 3-Aminopyridine and its Deuterated Analog

Property 3-Aminopyridine This compound
Molecular Formula C5H6N2 D2NC5D4N
Monoisotopic Mass 94.053 g/mol 100.0908 g/mol
CAS Number 462-08-8 1219805-61-4
Synonyms 3-Pyridinamine, m-Aminopyridine N,N,2,4,5,6-hexadeuteriopyridin-3-amine

Data sourced from references chemspider.comcdnisotopes.comqmx.comlgcstandards.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov The development of robust LC-MS/MS methods is critical for the accurate quantification of analytes in research. A key part of this development is the use of a suitable internal standard, such as this compound, particularly when the analyte of interest has a similar chemical structure.

Method validation is performed to ensure the analytical method is reliable, specific, and accurate for its intended purpose. nih.gov This process typically evaluates several parameters according to established guidelines. For instance, in a validated LC-MS/MS method for the quantification of the drug ribociclib, which contains an aminopyridine moiety, a deuterated internal standard (ribociclib-d6) was used. nih.gov The validation process for such a method would include the following parameters:

Selectivity and Specificity : Ensuring no interference from matrix components at the retention time of the analyte and internal standard.

Linearity : Demonstrating a proportional relationship between the concentration and the instrument response over a defined range.

Accuracy and Precision : Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov For example, a validated method demonstrated within- and between-run precision of ≤10.6% and ≤1.07%, respectively, with an average accuracy of 100-103%. nih.gov

Lower Limit of Detection (LLOD) : The lowest concentration of the analyte that can be reliably detected.

Stability : Assessing the stability of the analyte in the matrix under various storage and handling conditions. nih.gov

The use of a stable isotope-labeled internal standard like this compound is instrumental in meeting the stringent requirements for these validation parameters.

A critical assumption when using a stable isotope-labeled internal standard is that it behaves identically to the unlabeled analyte during sample extraction, chromatography, and ionization. nih.gov However, minor differences can exist. For example, highly deuterated standards may sometimes exhibit slightly different chromatographic retention times compared to their native counterparts. cerilliant.com Therefore, it is essential to evaluate the performance of the internal standard.

Chromatographic parallelism ensures that the analyte and the internal standard co-elute and are subjected to the same matrix effects. The performance of the internal standard is evaluated by monitoring its signal intensity across different samples. A consistent internal standard signal suggests that the extraction recovery and ionization efficiency are uniform. Any significant variation could indicate a problem with the analytical process.

The isotopic distribution of the internal standard is also a key consideration. cerilliant.com An ideal standard should have high isotopic purity with minimal contribution from the unlabeled (D0) form to avoid interfering with the quantification of the native analyte. cerilliant.com

Development and Validation of LC-MS/MS Methods for Research Analytes

Principles and Research Applications of Isotopic Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique renowned for its high accuracy and precision, often considered a definitive method for quantification. ontosight.aiup.ac.za The fundamental principle involves altering the natural isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard, often referred to as a "spike." up.ac.zawikipedia.org

The process involves these key steps:

A known amount of the isotopically labeled standard (e.g., this compound) is added to a precisely measured amount of the sample containing the unlabeled analyte. osti.gov

The sample and the spike are thoroughly mixed and equilibrated, ensuring a homogeneous distribution. up.ac.za

The element of interest is then chemically processed and purified from the sample matrix. osti.gov

A mass spectrometer is used to measure the altered isotopic ratio of the mixture. up.ac.za

Because the amount of the added spike and the isotopic ratios of both the natural analyte and the spike are known, the unknown concentration of the analyte in the original sample can be calculated with high accuracy. ontosight.ai A key advantage of IDMS is that once the spike and analyte are equilibrated, any subsequent loss of the analyte during sample preparation steps will not affect the measured isotopic ratio, and therefore will not impact the accuracy of the final result. nih.gov

IDMS is widely applied in fields requiring high-accuracy measurements, such as clinical research, environmental monitoring, and the certification of reference materials. ontosight.aiwikipedia.org

Table 2: Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

Principle Description
Spiking A known quantity of an isotopically enriched standard (the spike) is added to the sample. ontosight.ai
Equilibration The spike is thoroughly mixed with the sample to ensure it behaves identically to the native analyte. up.ac.za
Isotope Ratio Measurement Mass spectrometry is used to measure the altered ratio of the isotopes in the mixture. osti.gov

| Quantification | The original concentration of the analyte is calculated based on the change in the isotopic ratio. wikipedia.org |

Utilization in Tracing and Monitoring Chemical Reactions in Controlled Experimental Systems

The use of stable isotope labels like the deuterium in this compound extends beyond quantitative analysis to the tracing and monitoring of chemical reaction pathways. In a controlled experimental system, researchers can use the labeled compound as a starting material or an intermediate to follow its transformation throughout a reaction sequence.

Because the deuterium label does not significantly alter the chemical reactivity of the molecule, this compound will undergo the same reactions as its unlabeled counterpart. For example, 3-Aminopyridine can be used to synthesize novel pyrazole (B372694) derivatives through reactions involving its diazonium salt. researchgate.net By using this compound in such a synthesis, researchers can use mass spectrometry to track the incorporation of the deuterium-labeled pyridine (B92270) ring into the final product. This provides definitive evidence of the reaction mechanism and helps to identify reaction intermediates and byproducts that contain the isotopic label.

This tracing capability is invaluable for:

Mechanistic Studies : Elucidating the step-by-step pathway of a chemical reaction.

Metabolic Research : Tracking the metabolic fate of a compound in biological systems.

Process Optimization : Monitoring the efficiency of a synthesis and identifying potential side reactions.

The ability to use this compound as a tracer provides a powerful tool for fundamental chemical research, allowing for a deeper understanding of reaction dynamics and molecular transformations.

Mechanistic Studies Employing 3 Aminopyridine D6 As an Isotopic Probe

Determination of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Rate-Limiting Steps

The kinetic isotope effect (KIE) is a primary tool used to determine the rate-limiting step of a reaction. It is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). wikipedia.org In the context of 3-Aminopyridine-D6, the deuterium KIE (kH/kD) provides crucial information about whether a carbon-hydrogen bond is broken in the rate-determining step. libretexts.org A significant primary KIE, typically greater than 2, suggests that the C-H bond is indeed broken during this slowest step of the reaction. princeton.edu

Conversely, secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond cleavage. princeton.edu These effects, though smaller, can provide valuable information about changes in hybridization or hyperconjugation at the transition state. princeton.edu For instance, a study on the bromination of acetone (B3395972) revealed a kH/kD of 7, indicating that the tautomerization of acetone, which involves breaking a C-H bond, is the rate-determining step. libretexts.org While specific KIE studies directly employing this compound are not extensively documented in the provided results, the principles of KIE analysis are broadly applicable to understanding its reaction mechanisms.

Elucidation of Reaction Intermediates and Postulated Transition State Structures

Isotopic labeling with this compound is instrumental in identifying and characterizing transient species like reaction intermediates and transition states. The identification of such fleeting molecular entities is fundamental to understanding the stepwise mechanism of a reaction. nih.gov Although these intermediates are often highly reactive and present in low concentrations, their study is crucial for a complete mechanistic picture. nih.gov

For example, in the synthesis of 2-aryl-3-(pyridine-2-ylamino)imidazo[1,2-a]pyridines, mechanistic investigations revealed the involvement of o-iodo aryl methyl ketone and aryloxoethanal as key intermediates. sci-hub.se Similarly, in certain copper-catalyzed reactions, the formation of a hemiaminal intermediate via a six-membered cyclic transition state has been proposed. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model the geometries of transition states. acs.org These calculations can help to rationalize observed KIEs and the stereochemical outcomes of reactions.

Investigation of Chemical Transformation Pathways Involving Deuteration of the Pyridine (B92270) Amino Moiety

The deuteration of the amino group on the pyridine ring of 3-aminopyridine (B143674) can influence its reactivity and provide insights into reaction pathways. For instance, the deuteration of aminopyridine derivatives can be achieved using D2O under microwave irradiation or with heterogeneous catalysts like palladium on carbon (Pd/C). researchgate.netnih.gov

The deuterated amino group can participate in various chemical transformations. For example, 3-aminopyridine can be used in the synthesis of the organic ligand 3-pyridylnicotinamide and the drug Troxipide. wikipedia.org The reactivity of the amino group is central to these syntheses, and isotopic labeling can help to track the fate of this moiety throughout the reaction sequence. Studies on related aminopyridine compounds have explored their use in multi-component reactions and the synthesis of complex heterocyclic structures like imidazo[1,2-a]pyridines. sci-hub.se

Deuterium Labeling in Metabolic Fate Elucidation within In Vitro Research Models

Deuterium-labeled compounds like this compound are invaluable tools in metabolic studies. The heavier isotope allows for the tracking of the compound and its metabolites in biological systems, often using techniques like mass spectrometry. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Advanced Research on Derivatives and Analogues of 3 Aminopyridine D6

Synthesis and Coordination Chemistry of Metal Complexes with Deuterated 3-Aminopyridine (B143674) Ligands

The synthesis of metal complexes using 3-aminopyridine as a ligand is well-established, yielding a vast array of mononuclear and polynuclear structures with diverse transition metals. scirp.orgresearchgate.net The introduction of deuterium (B1214612) to form 3-APy-D6 is not expected to alter the fundamental coordination modes, which typically involve the pyridine (B92270) ring nitrogen or, less commonly, the amino group nitrogen. preprints.org However, the altered vibrational energies of C-D and N-D bonds compared to C-H and N-H bonds can induce subtle changes in the electronic and steric profile of the ligand, thereby influencing the properties of the resulting metal complexes.

The design of ligands incorporating deuterium is a strategic choice to fine-tune molecular properties. In 3-Aminopyridine-D6, the position of deuterium atoms—whether on the aromatic ring or the amine group—has distinct effects on its behavior as a ligand.

Electronic Effects : Deuterium is known to be slightly more electron-donating than protium (B1232500) due to a lower zero-point energy and a shorter average bond length for the C-D bond. Research on the basicity of pyridine isotopologues has shown that deuteration at any position on the pyridine ring increases the ligand's basicity. nih.gov The magnitude of this effect varies with the position of substitution, being most significant when deuterium is at the 3-position. nih.gov This enhanced basicity can lead to stronger metal-ligand bonds in complexes where 3-APy-D6 coordinates through the pyridine nitrogen. A more basic ligand can stabilize higher oxidation states of the metal center and may alter the redox potentials of the complex.

Steric and Vibrational Effects : The substitution of hydrogen with the heavier deuterium isotope leads to lower vibrational frequencies for the corresponding bonds (e.g., C-D vs. C-H stretching). This change in the vibrational manifold can influence the kinetics and thermodynamics of complex formation. In spin-crossover (SCO) complexes, where the transition between high-spin and low-spin states is sensitive to the ligand field strength and vibrational modes, deuteration can shift the transition temperature. researchgate.net While often deuteration of ligands leads to an increase in spin-transition temperatures, cases of a downward shift have also been observed, highlighting a complex interplay of electronic and vibrational factors. researchgate.net

Hydrogen/Deuterium Bonding : When the amino group is deuterated (ND2), the ligand's ability to act as a hydrogen bond donor is altered. D-bonds are generally stronger and more linear than H-bonds, which can lead to different packing arrangements and supramolecular networks in the solid state. This can result in isotopic polymorphism, where the deuterated and non-deuterated complexes crystallize in different space groups. rsc.org

While specific crystal structures for this compound complexes are not widely reported, characterization can be inferred from studies on similar deuterated pyridine systems and non-deuterated 3-aminopyridine complexes. The synthesis generally involves reacting a metal salt with the ligand in a suitable solvent. scirp.org

Structural characterization would rely on several key techniques:

Single-Crystal X-ray Diffraction : This technique would provide definitive information on bond lengths, bond angles, and solid-state packing. It is anticipated that the M-N(pyridine) bond length in a 3-APy-D6 complex might be slightly shorter than in its non-deuterated counterpart due to the increased basicity of the deuterated ligand. nih.gov Intermolecular D···N or D···anion distances would be expected to differ from their H-bond equivalents.

Infrared (IR) and Raman Spectroscopy : These methods are ideal for confirming deuteration. The characteristic C-H stretching vibrations (around 3000-3100 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹) of standard 3-aminopyridine would be absent or diminished in 3-APy-D6. They would be replaced by C-D and N-D stretches at significantly lower frequencies (approx. 2200-2300 cm⁻¹ and 2400-2600 cm⁻¹, respectively) due to the heavier mass of deuterium. Shifts in the M-N vibration frequency could also provide direct evidence of the deuterium isotope effect on the coordination bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would confirm the absence of protons at specific ring positions. ²H NMR could be used to observe the deuterium signals directly. Furthermore, deuterium substitution can cause small but measurable isotope shifts on the ¹³C NMR signals of adjacent carbon atoms. rsc.org

The following table summarizes typical structural data for non-deuterated 3-aminopyridine complexes and projects the expected changes upon deuteration.

Metal Complex Example (Non-Deuterated)MetalCoordination GeometryKey Bond Lengths (Å)Expected Change with 3-APy-D6 Ligand
[Ni(3-ampy)₂(H₂O)₄]SO₄·H₂O researchgate.netNi(II)OctahedralNi-N(py): ~2.15Potentially shorter Ni-N bond
[Co(3-ampy)₃(N₃)₃] researchgate.netCo(III)Octahedral (mer)Co-N(py): ~1.95-1.98Potentially shorter Co-N bond
[Zn(3-apy)₂(CN)₂] researchgate.netZn(II)TetrahedralZn-N(py): ~2.04Potentially shorter Zn-N bond
{PhC=N(tBu₂C₆H₃)}₂C₅H₃N}FeBr₂ rsc.orgFe(II)Distorted Square PyramidalFe-N(py): ~2.20Potentially shorter Fe-N bond

Ligand Design and Deuterium Atom Positioning Effects on Coordination

Investigation of Deuterated Schiff Bases and Other Condensation Products

Schiff bases derived from aminopyridines are versatile ligands capable of forming stable complexes with various metal ions. The condensation reaction between this compound and an aldehyde or ketone opens a pathway to a new class of deuterated multidentate ligands.

The synthesis of a Schiff base from 3-APy-D6 would typically follow standard procedures: the condensation of the primary amine with a carbonyl compound, often with acid or base catalysis and removal of water. samipubco.compjmhsonline.com

A critical aspect of this synthesis is maintaining isotopic integrity . The deuterium atoms on the aromatic ring of 3-APy-D6 are attached to carbon and are generally stable under typical condensation reaction conditions. They are not expected to exchange with protons from solvents or reagents. However, if the amino group is deuterated (-ND₂), these deuterium atoms are acidic and can readily exchange with protons from protic solvents (like ethanol (B145695) or water) or acidic catalysts. To preserve the N-deuteration, the synthesis would need to be conducted in a deuterated solvent (e.g., ethanol-d6) with careful exclusion of atmospheric moisture.

The resulting deuterated imine derivatives can be characterized by a suite of spectroscopic and computational methods.

Mass Spectrometry : This is a definitive tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of the deuterated Schiff base will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated compared to its non-deuterated analogue. mdpi.com

NMR Spectroscopy : ¹H NMR would show the absence of the aminopyridine ring protons. The formation of the imine bond (-N=CH-) would be confirmed by the appearance of a new signal for the imine proton (or the absence thereof if a deuterated aldehyde was used). Deuterium isotope effects on the chemical shifts of nearby protons and carbons can be significant, particularly in systems with intramolecular hydrogen/deuterium bonds. rsc.org

IR Spectroscopy : The most prominent change would be the disappearance of the N-H stretching bands of the primary amine and the appearance of a C=N stretching band (typically 1600-1650 cm⁻¹). If the aromatic ring is deuterated, the C-D stretching bands will appear at lower wavenumbers than C-H stretches.

Computational Analysis : Density Functional Theory (DFT) calculations can be employed to predict the geometries, vibrational frequencies, and electronic properties of these deuterated Schiff bases and their metal complexes. scirp.org Calculations can help to quantify the subtle electronic changes caused by deuteration and predict how these changes affect ligand field strength and the stability of the corresponding metal complexes.

The table below outlines key spectroscopic data for a hypothetical Schiff base formed from 3-APy-D5 (ring deuterated) and salicylaldehyde, and its corresponding metal complex.

Analysis TypeExpected Data for Salicylidene-3-aminopyridine-D5Expected Data for [Cu(Salicylidene-3-aminopyridine-D5)₂]
Mass Spec (m/z) [M+H]⁺ peak shifted by +5 amu vs. non-deuterated[M+H]⁺ peak shifted by +10 amu vs. non-deuterated complex
¹H NMR (δ, ppm) Absence of signals in aromatic pyridine region; Imine C-H signal; Salicyl ring signals.Paramagnetic broadening may obscure signals depending on the metal.
IR (cm⁻¹) C-D stretch (~2250); C=N stretch (~1620); O-H stretch (~3200).Shift of C=N stretch to lower frequency upon coordination; M-N and M-O bands in far-IR.

Synthetic Approaches and Isotopic Integrity

Exploration of Novel Heterocyclic Ring Systems Derived from this compound

3-Aminopyridine is a valuable building block in synthetic organic chemistry for constructing more complex heterocyclic systems. Using this compound allows for the synthesis of novel deuterated heterocycles, which can serve as probes in mechanistic studies or as components in materials with tailored properties.

Transition metal-catalyzed cross-coupling and cycloaddition reactions are powerful methods for ring construction. For instance, processes like [3+2+1] cycloadditions or C-H activation/annulation cascades have been used with N-aryl-2-aminopyridines to create quinolones and phenanthridinones. nih.gov Similar strategies could be applied to derivatives of 3-APy-D6.

For example, an N-arylated 3-APy-D6 derivative could undergo a palladium-catalyzed intramolecular C-H activation/C-C bond formation to yield a deuterated carboline, a scaffold present in many biologically active compounds. The presence of deuterium would be invaluable for Kinetic Isotope Effect (KIE) studies to determine if the C-D bond cleavage is the rate-determining step of the reaction. A significant KIE would provide strong evidence for C-H activation being involved in the rate-limiting part of the catalytic cycle. nih.gov The isotopic label would remain in the final product, providing a unique spectroscopic signature for tracking the molecule in biological or material systems.

The synthesis of such novel deuterated heterocyclic systems from 3-APy-D6 represents a sophisticated application of isotopic labeling, pushing the boundaries of mechanistic organic chemistry and the design of complex molecular architectures.

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.
  • Emergency Procedures : Immediate rinsing with water for skin/eye exposure and administration of activated charcoal for ingestion .

Advanced: What methodologies quantify the isotopic scrambling of this compound under acidic/basic conditions?

Methodological Answer :
Isotopic scrambling (H/D exchange) is assessed via:

  • Time-Resolved NMR : Monitor proton resurgence in deuterated samples under varying pH.
  • Isotope Ratio MS : Track deuterium loss using high-precision isotopic abundance measurements.
  • Kinetic Profiling : Fit data to first-order rate equations to determine activation parameters (ΔH‡, ΔS‡). Mitigation strategies include using aprotic solvents or low temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.